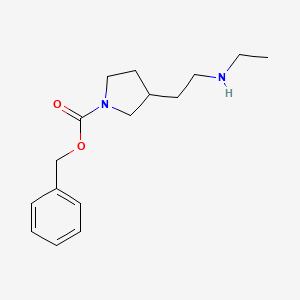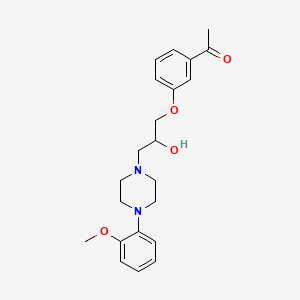
2-Isopropyl-5-(methoxymethyl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-(methoxymethyl)oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another method involves the transition metal-catalyzed cascade reactions, which provide high yields of the target product .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-(methoxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines with various substituents
Aplicaciones Científicas De Investigación
2-Isopropyl-5-(methoxymethyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-(methoxymethyl)oxazolidine involves its interaction with specific molecular targets. In biological systems, oxazolidines can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target the peptidyl transferase center of the bacterial ribosome .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Oxazolines: Similar five-membered rings with nitrogen and oxygen, but with different substitution patterns.
Thiazolidines: Contain sulfur instead of oxygen in the ring structure.
Uniqueness
2-Isopropyl-5-(methoxymethyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methoxymethyl groups contribute to its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9-4-7(11-8)5-10-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
XXHATXRRHTVIOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1NCC(O1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)






![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)


![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)



